

Computational Analysis of 1-Methyl-1H-borepin's Aromaticity: A Comparative Guide

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Compound of Interest		
Compound Name:	1H-borepin, 1-methyl-	
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This guide provides a comparative analysis of the aromaticity of 1-methyl-1H-borepin, a boron-containing heterocyclic compound. By examining key computational aromaticity indices, this document offers insights into the electronic structure and potential reactivity of this molecule, drawing comparisons with the archetypal aromatic compound, benzene, and the anti-aromatic cyclobutadiene.

Introduction to Borepin Aromaticity

1H-Borepin and its derivatives, such as 1-methyl-1H-borepin, are of significant interest in computational and synthetic chemistry. Isoelectronic with the aromatic tropylium cation, the borepin ring system contains 6 π -electrons, fulfilling Hückel's rule for aromaticity. The key feature enabling this is the sp²-hybridized boron atom, which possesses a vacant p-orbital that participates in the cyclic π -conjugation.[1][2] However, computational studies have consistently characterized the aromaticity of the borepin ring as relatively weak.[3] This guide delves into the quantitative measures of this aromaticity.

Comparative Aromaticity Data

To objectively assess the aromaticity of 1-methyl-1H-borepin, we have compiled data for key aromaticity indices: Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These values are compared against benzene (a strong aromatic compound) and cyclobutadiene (an anti-aromatic compound).



It is important to note that while specific NICS values for the parent 1H-borepin are available and considered a close approximation for the 1-methyl derivative (as the methyl group's effect on the ring's overall aromaticity is minimal), a precise HOMA value for 1H-borepin or its 1-methyl derivative is not readily available in the cited literature. The table reflects this with an estimated value based on its characterization as weakly aromatic.

Compound Name	NICS(0) (ppm)	NICS(1) (ppm)	НОМА	Aromaticity Character
1H-Borepin	-3.7	-6.9	~0.5 (est.)	Weakly Aromatic
Benzene	-9.7	-10.2	~1.0	Aromatic
Cyclobutadiene	+27.6	+17.3	-4.4	Anti-aromatic

Experimental and Computational Protocols

The determination of aromaticity is heavily reliant on computational chemistry. The following sections detail the methodologies for the key experiments cited in the comparative data.

Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a widely used magnetic criterion for assessing aromaticity. It is calculated by placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of the ring (NICS(0)) and at a specified distance above the ring plane (typically 1 Å, denoted as NICS(1)). The magnetic shielding tensor at this point is then calculated.

Computational Protocol:

- Geometry Optimization: The molecular geometry of the compound of interest is first optimized using a suitable level of theory, for example, with Density Functional Theory (DFT) using the B3LYP functional and a 6-311+G** basis set.
- NICS Calculation: A subsequent single-point energy calculation is performed with the optimized geometry. In this step, the magnetic shielding tensor is calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method.



- Ghost Atom Placement: A ghost atom (designated as 'Bq' in Gaussian input files) is placed at the geometric center of the ring for the NICS(0) calculation. For NICS(1), the ghost atom is placed 1.0 Å directly above the ring's geometric center.
- Data Interpretation: The calculated isotropic magnetic shielding value at the ghost atom is taken, and its sign is reversed. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity. A positive NICS value signifies a paratropic ring current, indicative of anti-aromaticity. Values close to zero suggest a non-aromatic system. NICS(1) is often considered a better measure of the π -electron contribution to aromaticity as it minimizes the effects of σ -electron density.

Harmonic Oscillator Model of Aromaticity (HOMA) Analysis

HOMA is a geometry-based index of aromaticity. It evaluates the degree of bond length equalization within a cyclic system, comparing it to an ideal aromatic system. The HOMA index is calculated based on the deviation of the bond lengths in the ring from an optimal value, which is derived from a reference aromatic molecule (like benzene).

Computational Protocol:

- High-Quality Geometry: An accurate molecular geometry is crucial for a reliable HOMA calculation. This is typically obtained from high-level computational optimizations (e.g., using DFT with a large basis set) or from experimental X-ray crystallography data.
- Bond Length Measurement: The bond lengths of all the bonds forming the cyclic path are measured from the optimized geometry.
- HOMA Calculation: The HOMA index is calculated using the following formula:

$$HOMA = 1 - [\alpha/n * \Sigma(R \text{ opt - } R \text{ i})^2]$$

where:

n is the number of bonds in the ring.



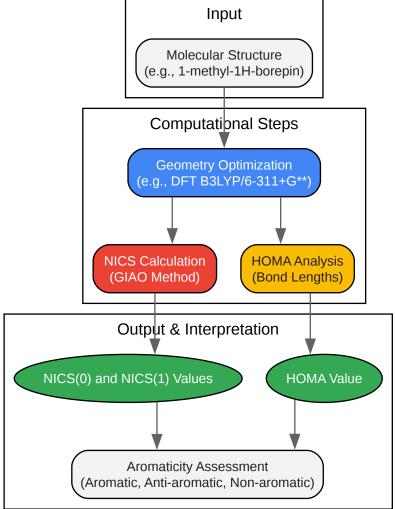
- α is a normalization constant chosen to give HOMA = 1 for the reference molecule (e.g., benzene) and HOMA = 0 for a hypothetical non-aromatic Kekulé structure. For C-C bonds, α is 257.7.
- R opt is the optimal bond length for an aromatic C-C bond (1.388 Å).
- R i are the individual bond lengths in the ring being analyzed.
- Data Interpretation: HOMA values range from 1 for a fully aromatic system to 0 for a nonaromatic system. Negative values indicate anti-aromaticity, signifying significant bond length alternation.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for determining the aromaticity of a molecule using computational methods.



Computational Aromaticity Analysis Workflow Input



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Caption: Workflow for Computational Aromaticity Analysis.

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